N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine
Description
Properties
Molecular Formula |
C26H24N8OS |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
6-N-(4,4-dimethyl-5H-1,3-thiazol-2-yl)-4-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazoline-4,6-diamine |
InChI |
InChI=1S/C26H24N8OS/c1-16-10-17(5-7-22(16)35-19-8-9-34-23(12-19)28-15-30-34)31-24-20-11-18(4-6-21(20)27-14-29-24)32-25-33-26(2,3)13-36-25/h4-12,14-15H,13H2,1-3H3,(H,32,33)(H,27,29,31) |
InChI Key |
DUGZMKCYSGAVKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)NC4=NC(CS4)(C)C)OC5=CC6=NC=NN6C=C5 |
Origin of Product |
United States |
Preparation Methods
Preparation of the Quinazoline Core
Methodology:
The quinazoline nucleus is typically synthesized via the cyclization of 2-aminobenzamide derivatives with suitable formyl or acyl reagents. Microwave irradiation has been employed to accelerate this step, providing high yields in short reaction times.
Note:
The use of microwave-assisted cyclization offers advantages such as cleaner reactions and higher yields, often exceeding 85%.
Introduction of the N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl) Group
Methodology:
The thiazolyl moiety is introduced via nucleophilic substitution or cyclization reactions involving thiazole derivatives.
Notes:
The dimethyl substitution at the 4,5-positions of thiazole is achieved via methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.
Attachment of the Phenyl and Triazolopyridinyl Substituents
Methodology:
The phenyl ring bearing the 3-methyl-4-(triazolo[1,5-a]pyridin-7-yloxy) group is introduced via nucleophilic aromatic substitution or Suzuki coupling, while the triazolopyridinyl moiety is attached through nucleophilic substitution or click chemistry.
Notes:
Microwave-assisted O-alkylation enhances reaction efficiency, often completing within minutes with high regioselectivity.
Final Coupling and Purification
The final step involves coupling the heterocyclic intermediates under mild conditions, often using coupling agents such as EDC or HATU, followed by purification through chromatography.
| Parameter | Observation | Reference |
|---|---|---|
| Reaction time | 10–30 minutes | Foucourt et al., 2010 |
| Yield | Typically 70–85% | Patent US9693989B2 |
| Purification | Column chromatography or recrystallization | Standard practice |
Summary of Key Data
| Synthesis Step | Technique | Reaction Time | Typical Yield | Remarks |
|---|---|---|---|---|
| Quinazoline core formation | Microwave-assisted cyclization | 10 min | >85% | Rapid, high-yield |
| Thiazolyl group attachment | Nucleophilic substitution | 1–2 hours | 75–85% | Selective, scalable |
| Phenyl/triazolopyridinyl attachment | O-alkylation / click chemistry | 15–30 min | 70–80% | High regioselectivity |
Concluding Remarks
The synthesis of N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-(triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine benefits significantly from modern synthetic techniques, especially microwave-assisted reactions, which streamline the process, improve yields, and reduce reaction times. The modular approach allows for structural variations, enabling the synthesis of analogs for biological evaluation.
Chemical Reactions Analysis
N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine can undergo various chemical reactions, including oxidation, reduction, and substitution. The thiazole ring, for instance, is known for its ability to participate in electrophilic substitution reactions due to the presence of electron-donating sulfur and nitrogen atoms . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology and medicine, compounds containing thiazole and triazole rings have been studied for their potential antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine makes it a promising candidate for drug development and other therapeutic applications.
Mechanism of Action
The mechanism of action of N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine involves its interaction with specific molecular targets and pathways within biological systems. The thiazole and triazole rings can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways . These interactions can lead to various physiological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Key Differences :
- The thiazolyl group in the compound replaces the oxazolyl group in tucatinib. Thiazoles contain sulfur, which may alter electronic properties and binding affinity compared to oxygen-containing oxazoles.
6-N-(4,4-Dimethyl-5H-1,3-oxazol-2-yl)-4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-1H-quinazoline-4,6-diamine
Key Differences :
- The saturation state of the heterocyclic ring (dihydrothiazole vs. unsaturated oxazole) impacts conformational flexibility and metabolic stability.
- Synthetic routes for the thiazolyl analog require stringent purification, whereas oxazolyl derivatives may exhibit higher yields due to established methodologies .
Research Findings and Pharmacological Insights
- Selectivity: The triazolopyridine moiety in both the compound and tucatinib enhances HER2 selectivity by forming hydrogen bonds with the kinase domain.
- Efficacy : Tucatinib’s phase III trial (HER2CLIMB) showed a 46% reduction in disease progression risk, but analogous data for the thiazolyl compound are unavailable .
- Synthetic Challenges : Installing the thiazolyl group requires precise control of reaction conditions (e.g., nitrogen atmosphere, palladium catalysts) to avoid byproducts, whereas oxazolyl derivatives are more synthetically tractable .
Biological Activity
N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine (CAS No. 937266-01-8) is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Structure
- Molecular Formula : C₂₆H₂₄N₈OS
- Molecular Weight : 496.6 g/mol
- IUPAC Name : 6-N-(4,4-dimethyl-5H-1,3-thiazol-2-yl)-4-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazoline-4,6-diamine
Anticancer Properties
Research indicates that compounds containing quinazoline and triazole moieties exhibit significant anticancer activities. The compound has been studied for its potential to inhibit various cancer cell lines.
Case Study: Cytotoxic Effects
In a study examining the cytotoxic effects of related compounds on human malignant cell lines (MCF-7 and Bel-7402), derivatives similar to this compound showed promising results. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Compound B | Bel-7402 | 20 |
| N6-Dihydro Compound | MCF-7 | 12 |
These findings suggest that the compound may possess potent anticancer properties that warrant further investigation .
The proposed mechanism of action for this compound involves the inhibition of specific kinases associated with cancer cell proliferation. The quinazoline framework is known to interact with the ATP-binding site of kinases, leading to decreased cell viability and induction of apoptosis in cancer cells.
Other Biological Activities
In addition to its anticancer properties, compounds with similar structures have demonstrated various other biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against pathogenic bacteria and fungi.
- Anti-inflammatory Effects : Research suggests potential applications in reducing inflammation through inhibition of pro-inflammatory cytokines.
Applications in Drug Development
The unique structure of this compound positions it as a candidate for further development as an ErbB inhibitor. This class of inhibitors is crucial in targeting specific pathways involved in cancer progression .
Q & A
Q. What are the key considerations for synthesizing this quinazoline-triazole-thiazole hybrid compound?
Synthesis requires multi-step optimization:
- Step 1 : Coupling of the quinazoline core with the thiazolyl amine group under reflux in ethanol (70–100°C, 24–72 hours) to ensure regioselectivity at N6.
- Step 2 : Introduction of the triazolo[1,5-a]pyridin-7-yloxyphenyl moiety via nucleophilic aromatic substitution at N4, using a palladium catalyst for cross-coupling if steric hindrance occurs.
- Purification : Column chromatography (e.g., ethyl acetate/light petroleum mixtures) and recrystallization in ethyl acetate/light petroleum to isolate high-purity solids .
Q. Which spectroscopic methods are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions and hydrogen bonding patterns (e.g., DMSO-d6 for detecting amine protons).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- HPLC : Purity assessment (>95% by reverse-phase C18 columns with UV detection at 254 nm) .
Q. What are the primary biological targets for quinazoline derivatives like this compound?
Quinazolines often target kinase enzymes (e.g., EGFR, VEGFR) due to their ATP-mimetic structure. The triazole and thiazole groups may enhance binding to hydrophobic pockets or modulate solubility. Initial screens should include kinase inhibition assays and cytotoxicity profiling in cancer cell lines .
Q. What are common challenges in purifying this compound?
- Byproduct Formation : Monitor reaction progress via TLC to minimize side products.
- Solubility Issues : Use gradient elution in chromatography (e.g., increasing ethyl acetate polarity) to resolve closely related impurities.
- Hygroscopicity : Store purified compounds under inert gas to prevent moisture absorption .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and reactivity of this compound?
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict intermediates and transition states, reducing trial-and-error in solvent/catalyst selection.
- Solvent Effects : Simulate solvation free energies (COSMO-RS) to identify optimal polar aprotic solvents (e.g., DMF, DMSO) for coupling reactions.
- Docking Studies : Predict binding modes with kinases to prioritize substituent modifications for SAR studies .
Q. How to resolve contradictions in biological activity data across studies?
- Assay Standardization : Use validated cell lines (e.g., NCI-60 panel) and consistent assay conditions (e.g., ATP concentration in kinase assays).
- Metabolic Stability Testing : Evaluate cytochrome P450 interactions to rule out off-target effects.
- Structural Confirmation : Re-characterize batches via XRD or 2D NMR if activity discrepancies arise, ensuring structural integrity .
Q. What strategies improve yield in multi-step synthesis?
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 72 hours) for temperature-sensitive steps.
- Catalyst Optimization : Screen palladium ligands (e.g., XPhos, SPhos) to enhance coupling efficiency.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediate formation and adjust conditions dynamically .
Q. How to design experiments for structure-activity relationship (SAR) analysis?
- Substituent Variation : Synthesize analogs with modified thiazole (e.g., methyl vs. ethyl groups) and triazole (e.g., fluorinated vs. methoxy substituents) moieties.
- Free-Wilson Analysis : Quantify contributions of individual substituents to biological activity.
- 3D-QSAR : Build CoMFA or CoMSIA models using docking poses to guide rational design .
Q. How to validate the compound’s mechanism of action in complex biological systems?
- Kinase Profiling : Use broad-spectrum kinase inhibition panels (e.g., Eurofins KinaseProfiler).
- Gene Knockdown : Apply CRISPR/Cas9 to silence putative targets and assess rescue effects.
- Pharmacodynamic Markers : Measure downstream biomarkers (e.g., phosphorylated ERK for MAPK pathway inhibition) in tumor xenografts .
Q. How to integrate high-throughput screening (HTS) with traditional assays?
- Primary HTS : Screen 10,000+ compounds in 384-well plates using fluorescence-based kinase assays.
- Secondary Validation : Confirm hits with SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic profiling.
- Tertiary Mechanistic Studies : Conduct live-cell imaging to visualize target engagement and subcellular localization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
